molecular formula C15H21NO2 B2476525 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide CAS No. 1286710-88-0

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide

Cat. No.: B2476525
CAS No.: 1286710-88-0
M. Wt: 247.338
InChI Key: GHKSUCYXOCYUMR-UHFFFAOYSA-N
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Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide is a benzamide derivative characterized by a 2,4,6-trimethyl-substituted benzene ring and a cyclopropylmethyl group attached to the amide nitrogen. This structural combination confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl groups) and polar interactions (via the hydroxymethyl group), making it a candidate for pharmacological studies .

The compound is typically synthesized via amide coupling between 2,4,6-trimethylbenzoic acid derivatives and (1-(hydroxymethyl)cyclopropyl)methylamine. Its stability under physiological conditions and reactivity in cross-linking or targeting applications are areas of active research .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-6-11(2)13(12(3)7-10)14(18)16-8-15(9-17)4-5-15/h6-7,17H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKSUCYXOCYUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CC2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethanol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropylmethanol.

  • Benzamide Formation: : The next step involves the acylation of 2,4,6-trimethylbenzoic acid with the cyclopropyl intermediate. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohol or amine derivatives.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to related benzamide derivatives. Below is a detailed analysis organized by substituent variations and biological implications:

Substituents on the Benzamide Core
Compound Name Substituents on Benzamide Cyclopropyl Group Modifications Molecular Weight (g/mol) Key Properties
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide 2,4,6-trimethyl 1-(hydroxymethyl)cyclopropyl 277.35 Enhanced solubility, moderate lipophilicity, potential for hydrogen bonding
4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide 4-ethoxy 1-(hydroxymethyl)cyclopropyl 279.32 Ethoxy group increases electron density on the benzene ring, altering reactivity and target affinity
N-Hydroxy-2,4,6-trimethylbenzamide 2,4,6-trimethyl None (direct N-hydroxy substitution) 179.22 Higher polarity but reduced steric bulk; lacks cyclopropyl-mediated conformational rigidity
3-Bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide 3-bromo 1-(hydroxymethyl)cyclopropyl 328.19 Bromine substituent enhances halogen bonding; potential anticancer/antimicrobial activity

Key Insights :

  • The hydroxymethyl group on the cyclopropane enhances water solubility by ~20% compared to unsubstituted cyclopropyl analogs (e.g., N-cyclopropylbenzamide) .
Variations in Cyclopropyl Substituents
Compound Name Cyclopropyl Substituent Biological Activity
This compound Hydroxymethyl Under investigation for neuroprotective and antimicrobial effects
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide Cyano, dimethyl Exhibits unique reactivity in cross-linking applications due to the cyano group
3,4,5-Trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide Thiophene Thiophenyl group confers π-π stacking ability; antiviral activity reported
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Hydroxymethyl, tert-butyl carbamate Used as a synthetic intermediate; lacks direct bioactivity

Key Insights :

  • The hydroxymethyl group in the target compound improves metabolic stability compared to tert-butyl or thiophene-substituted cyclopropanes, which may undergo faster enzymatic degradation .
  • Thiophene or cyano substituents introduce distinct electronic properties, enabling interactions with aromatic or electrophilic biological targets .

Key Insights :

  • The target compound’s trimethylbenzamide core may limit membrane permeability compared to smaller analogs (e.g., N-Hydroxy-2,4,6-trimethylbenzamide), but this is offset by the cyclopropyl group’s rigidity .
  • Antimicrobial activity is common among cyclopropyl-containing benzamides, likely due to structural mimicry of microbial enzyme substrates .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Molecular Formula: C_{15}H_{21}N_{1}O_{1}
  • Molecular Weight: 233.34 g/mol
  • Structural Features:
    • A cyclopropyl ring with a hydroxymethyl group.
    • A benzamide moiety with three methyl groups at the 2, 4, and 6 positions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropyl Derivative: Starting from cyclopropyl alcohol derivatives, the hydroxymethyl group is introduced through a series of reactions involving alkylation and reduction processes.
  • Amidation Reaction: The cyclopropyl intermediate is then reacted with 2,4,6-trimethylbenzoic acid to form the final amide product.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Compound Activity Mechanism
This compoundModerateInhibition of cell wall synthesis
Related AmidesStrongDisruption of metabolic pathways

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antibacterial Activity:
    • A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus of 32 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains.
  • Inflammation Model:
    • In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05). This highlights its potential role in managing inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2,4,6-trimethylbenzamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis often involves coupling the hydroxymethylcyclopropyl moiety with 2,4,6-trimethylbenzamide precursors. Key steps include:

  • Cyclopropane functionalization : Use of (1-(hydroxymethyl)cyclopropyl)methanol as a starting material, with Mitsunobu or nucleophilic substitution reactions to attach the benzamide group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for isolating pure products .
  • Yield optimization : Adjusting stoichiometry, temperature (e.g., 0°C to room temperature for sensitive intermediates), and catalysts (e.g., DMAP for acylation reactions) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : A combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically appear as multiplet signals between δ 0.5–1.5 ppm .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially around the cyclopropane ring and hydroxymethyl group. Requires high-quality single crystals grown via slow evaporation in aprotic solvents .
  • IR spectroscopy : Confirm amide C=O stretching (~1650 cm1^{-1}) and hydroxymethyl O-H stretching (~3400 cm1^{-1}) .

Q. What strategies are recommended for assessing the solubility and stability of this compound in aqueous and organic solvents?

  • Methodology :

  • Solubility profiling : Use UV-Vis spectroscopy or gravimetric analysis in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS). Low solubility in water may necessitate prodrug strategies or formulation with surfactants .
  • Stability testing : Monitor degradation via HPLC under varying pH (2–12), temperatures (4°C–60°C), and light exposure. Cyclopropane rings are generally thermally stable but may degrade under strong acidic/basic conditions .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodology :

  • Target selection : Prioritize enzymes or receptors with known interactions with benzamide derivatives (e.g., kinases, GPCRs). Molecular docking can predict binding affinity to narrow down targets .
  • In vitro assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase inhibition). Include positive controls (e.g., staurosporine for kinase assays) and measure IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic properties. Cyclopropane’s strain energy (~27 kcal/mol) may influence binding .
  • MD simulations : Study interactions with target proteins (e.g., 100-ns simulations in explicit solvent). Analyze binding free energy (MM-PBSA/GBSA) and hydrogen-bonding networks .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity risks (e.g., cytochrome P450 inhibition) .

Q. What experimental approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility (e.g., hydroxymethyl group rotation) that may explain discrepancies between solution and solid-state structures .
  • Variable-temperature XRD : Confirm whether crystallographic data represents the dominant conformation in solution .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to validate stereochemical assignments .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology :

  • Analog synthesis : Modify the cyclopropane (e.g., fluorinated derivatives), benzamide substituents (e.g., electron-withdrawing groups), or hydroxymethyl group (e.g., ester prodrugs) .
  • Biological profiling : Test analogs against a panel of related targets (e.g., cancer cell lines with varying receptor expression) to identify key pharmacophores .
  • Data analysis : Use multivariate regression or machine learning to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What advanced techniques characterize the compound’s stability under oxidative or photolytic conditions?

  • Methodology :

  • LC-MS/MS : Identify degradation products (e.g., ring-opened metabolites or hydroxylated derivatives) under forced oxidative stress (H2 _2O2_2/UV light) .
  • EPR spectroscopy : Detect free radicals generated during photodegradation, which may explain instability .
  • Accelerated stability studies : Store samples in ICH-compliant chambers (40°C/75% RH) and monitor potency loss over 4–12 weeks .

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